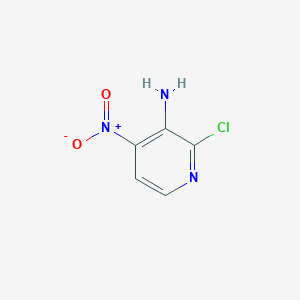

2-Chloro-4-nitropyridin-3-amine

Descripción

Propiedades

IUPAC Name |

2-chloro-4-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVJCCYMXYVEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696008 | |

| Record name | 2-Chloro-4-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-67-4 | |

| Record name | 2-Chloro-4-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2-Chloro-4-nitropyridin-3-amine is an organic compound notable for its unique molecular structure, which consists of a pyridine ring substituted with a chlorine atom at the 2-position, a nitro group at the 4-position, and an amino group at the 3-position. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its diverse biological activities.

The molecular formula of this compound is CHClNO. The presence of functional groups such as nitro and amino groups contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, making it a versatile candidate for further studies.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with nitropyridine moieties possess significant antibacterial properties. For instance, derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Antitumor Activity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies indicate that these compounds may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound may interact with specific enzymes related to metabolic pathways, potentially influencing drug metabolism and efficacy. For example, research has indicated interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several nitropyridine derivatives, including this compound. Results showed that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the bacterial strain.

- Cytotoxicity Against Cancer Cells : In a separate study, the cytotoxic effects of this compound were tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity and potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals that variations in substitution patterns can significantly alter potency:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Chloro-5-nitropyridin-4-amine | 0.68 | Different substitution pattern affecting reactivity |

| 2-Chloro-3-methoxy-5-nitropyridine | 0.78 | Contains a methoxy group influencing solubility |

| 2-Chloro-pyridine | 0.76 | Lacks nitro and amino groups, serving as a simpler analog |

| 2-Chloro-pyridine N-Oxide | 0.65 | Features an N-Oxide which may alter reactivity |

This table highlights how structural differences can impact biological activity, emphasizing the importance of SAR studies in drug design.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 2-Chloro-4-nitropyridin-3-amine with key structural analogs, focusing on substituent positions, molecular properties, and applications:

Key Structural and Functional Differences:

Substituent Positions: this compound has a chloro group at C2 and nitro at C4, creating a para-nitro/chloro relationship. In contrast, 3-Chloro-5-nitropyridine-4-amine (CAS 89284-28-6) positions the nitro group meta to the chloro, altering electronic effects and reactivity .

Electronic Effects :

- The nitro group in This compound strongly deactivates the ring, directing electrophilic substitution to the C5 position. Conversely, the absence of a nitro group in 2-Chloro-4-methylpyridin-3-amine allows for more nucleophilic reactivity at C4 .

Applications :

Métodos De Preparación

Step 1: Oxidation to 2-Chloropyridine N-oxide

- Reagents and Conditions: 2-Chloropyridine is reacted with meta-chloroperbenzoic acid (m-CPBA) in chloroform solvent at room temperature (~25°C) for approximately 10 hours.

- Molar Ratios: 2-Chloropyridine to m-CPBA ratio ranges from 1:2 to 1:3.

- Work-up: The reaction mixture is quenched with saturated sodium thiosulfate solution to destroy excess oxidant, pH adjusted to alkaline, followed by extraction with dichloromethane, drying, and concentration.

- Yield: 2-Chloropyridine N-oxide is obtained in 65-72% molar yield.

Step 2: Nitration to 2-Chloro-4-nitropyridine N-oxide

- Reagents and Conditions: The nitration mixture consists of concentrated nitric acid and concentrated sulfuric acid (volume ratio approximately 1:1.6 to 1:2), cooled to 0°C. The 2-chloropyridine N-oxide is added slowly at 0-10°C, stirred for 20 minutes, then warmed to 100°C for complete reaction.

- Work-up: After reaction completion (monitored by TLC), the mixture is quenched with ice water, filtered, and the solid product collected.

- Yield: The nitration step yields 2-chloro-4-nitropyridine N-oxide at 65-70%.

Step 3: Reduction to 2-Chloro-4-aminopyridine

- Reagents and Conditions: The nitro compound is reduced using iron powder and concentrated hydrochloric acid in a mixture of ethanol and water under reflux conditions.

- Work-up: After reaction completion, ethyl acetate is added, the mixture is filtered, and the organic layer dried and concentrated to isolate the amine.

- Yield: The reduction step provides 2-chloro-4-aminopyridine with a high yield of about 85%.

This method is well-established, scalable, and provides good overall yields for the intermediate 4-amino-2-chloropyridine, which can be further functionalized to 2-chloro-4-nitropyridin-3-amine by subsequent nitration or diazotization reactions.

Nitration of 4-Chloro-2-aminopyridine and Subsequent Diazotization

Another synthetic approach involves starting from 4-chloro-2-aminopyridine, which undergoes nitration to introduce the nitro group at the 3-position, followed by diazotization and hydrolysis to yield 2-chloro-3-nitropyridin-4-ol, a close analog and precursor to this compound.

Step 1: Nitration of 4-Chloro-2-aminopyridine

- Reagents and Conditions: Nitration is performed using a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperature (0-5°C).

- Product: 4-chloro-2-amino-3-nitropyridine is obtained.

Step 2: Diazotization and Hydrolysis

- Reagents and Conditions: The amino-nitro compound is treated with sodium nitrite and hydrochloric acid at 0-5°C for 30-60 minutes, then heated to 60-80°C for 3 hours to complete hydrolysis.

- Work-up: The reaction mixture is cooled and extracted with dichloromethane, dried, and concentrated to isolate 4-chloro-3-nitropyridin-2-ol.

Step 3: Conversion to 2,4-Dichloro-3-nitropyridine and Further Functionalization

- Additional Steps: The hydroxy derivative can be converted to dichloronitropyridine derivatives by reaction with diisopropylethylamine at elevated temperatures (90-100°C) followed by quenching and filtration.

This route is more complex but allows for selective functionalization and access to various nitropyridine derivatives, including this compound after further transformations.

Alternative Synthesis via Isonicotinic Acid Derivatives

A less common but documented method involves starting from isonicotinic acid:

- Step 1: Isonicotinic acid is converted to its N-oxide using hydrogen peroxide.

- Step 2: Amination leads to isonicotinamide N-oxide.

- Step 3: Chlorination with phosphorus pentachloride produces 2-chloro-4-isonicotinamide.

- Step 4: Hofmann degradation with sodium hypochlorite under alkaline conditions yields 4-amino-2-chloropyridine.

Though this method uses cheaper raw materials and is operationally straightforward, it involves a longer synthetic route with more steps and potential yield losses.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation-Nitration-Reduction | 2-Chloropyridine | m-CPBA, HNO3/H2SO4, Fe/HCl | 25°C (oxidation), 0-100°C (nitration), reflux (reduction) | 65-72 (oxidation), 65-70 (nitration), 85 (reduction) | Efficient, scalable, widely used |

| Nitration-Diazotization-Hydrolysis | 4-Chloro-2-aminopyridine | HNO3/H2SO4, NaNO2/HCl | 0-5°C (nitration/diazotization), 60-80°C (hydrolysis) | ~50-57 (isolated intermediates) | More complex, selective functionalization |

| Isonicotinic Acid Route | Isonicotinic acid | H2O2, PCl5, NaOCl | Multiple steps, moderate temperatures | Variable, lower overall | Longer route, cheaper raw materials |

Research Findings and Considerations

- The oxidation of 2-chloropyridine to its N-oxide activates the pyridine ring for regioselective nitration at the 4-position, improving yield and selectivity.

- Nitration in mixed acid (nitric and sulfuric acid) at low temperature followed by heating ensures complete substitution without over-nitration.

- Reduction of nitro groups using iron powder and hydrochloric acid in ethanol-water mixtures is a mild and effective method yielding high-purity amines.

- Diazotization and hydrolysis of amino-nitropyridines provide alternative access to hydroxy derivatives, which can be further converted to chloro-nitropyridines.

- The choice of method depends on available starting materials, desired substitution pattern, and scale of synthesis.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Chloro-4-nitropyridin-3-amine, and how can reaction conditions be optimized?

- Methodology : Two primary methods are reported:

-

Amination of halogenated precursors : Reacting 2-chloro-4-nitro-3-bromopyridine with ammonia under controlled pressure (5–10 bar) and temperature (80–100°C) in a polar aprotic solvent (e.g., DMF) .

-

Nitro-group retention during substitution : Protecting the nitro group during chlorination or amination steps using acid scavengers (e.g., K₂CO₃) to prevent reduction .

- Optimization : Monitor reaction progress via TLC or HPLC. Yields improve with excess NH₃ (3–5 eq.) and inert atmosphere (N₂/Ar).

Synthetic Route Yield (%) Purity (HPLC) Key Conditions Halogen amination 65–75 ≥98% 90°C, DMF, 8h Nitro-protected substitution 55–65 ≥95% 80°C, THF, 12h

Q. How can structural and purity validation be performed for this compound?

- Characterization Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 8.2–8.5 ppm for nitro-adjacent protons) .

- IR Spectroscopy : Detect NH₂ stretches (~3350 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 188.5 (theoretical: 188.03) .

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm); retention time ~6.2 min (C18 column, MeOH:H₂O = 70:30) .

Q. What are the key stability considerations for handling and storing this compound?

- Degradation Risks :

- Nitro-group reduction : Avoid prolonged exposure to light or reducing agents (e.g., Fe²⁺) .

- Hydrolysis : Store in anhydrous conditions (desiccator, <30°C) to prevent Cl⁻ displacement by OH⁻ .

- Stability Data :

| Condition | Degradation (%) | Timeframe |

|---|---|---|

| Light (UV exposure) | 15–20 | 7 days |

| Moisture (50% RH) | 10–12 | 14 days |

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions?

- DFT Workflow :

Optimize geometry using B3LYP/6-31G(d) .

Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., C4 nitro group directs electrophilic attack to C5) .

- Case Study : Nitro-group retention during Cl⁻ substitution aligns with computed activation energy barriers (ΔG‡ = 28.5 kcal/mol for Cl⁻ vs. 32.1 kcal/mol for NH₂ substitution) .

Q. What crystallographic tools (e.g., SHELX, ORTEP) are suitable for resolving structural ambiguities in nitro-pyridine derivatives?

- SHELX Refinement : Use SHELXL for high-resolution data (R-factor < 0.05) to model thermal displacement parameters (ADPs) and hydrogen bonding (e.g., N–H···O interactions) .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess nitro-group planarity (torsion angle < 5°) .

Q. How should researchers address contradictory data in spectroscopic or bioactivity studies?

- Analytical Workflow :

Reproducibility Checks : Validate NMR shifts across solvents (DMSO-d₆ vs. CDCl₃) .

Controlled Bioassays : Test cytotoxicity (e.g., MTT assay) with standardized cell lines (e.g., HEK293) to rule out batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.